

Amiprofos-methyl: A Technical Guide to its Biochemical and Physiological Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amiprofos-methyl

Cat. No.: B167003

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprofos-methyl (APM) is a phosphoric amide herbicide recognized for its potent and specific activity as a microtubule-disrupting agent in plant cells. Its primary mechanism of action involves the direct inhibition of tubulin polymerization, a critical process for cell division, elongation, and intracellular transport. This disruption leads to a cascade of physiological effects, most notably the arrest of the cell cycle at the metaphase stage. APM's selectivity for plant tubulin over its animal counterparts has made it a valuable tool in agricultural science and plant cell biology research. This technical guide provides an in-depth overview of the biochemical and physiological effects of **Amiprofos-methyl**, detailing its mechanism of action, quantitative effects on cellular processes, and the experimental protocols used to elucidate these effects.

Introduction

Amiprofos-methyl, with the chemical name O-methyl O-(4-methyl-2-nitrophenyl) N-isopropylphosphoramidothioate, is a member of the phosphoric amide class of herbicides.[1] Its herbicidal activity stems from its ability to interfere with microtubule dynamics, essential for the structural integrity and function of the cytoskeleton in eukaryotic cells.[2][3] Unlike some other microtubule-targeting agents, APM exhibits a remarkable specificity for plant tubulin, with minimal effects observed on microtubules in animal cells.[2][4] This selectivity makes it a

subject of interest not only for its agricultural applications but also as a molecular probe to study the intricacies of the plant cytoskeleton.

Biochemical Effects

Mechanism of Action: Inhibition of Tubulin Polymerization

The core biochemical effect of **Amiprofos-methyl** is the inhibition of microtubule polymerization.[2] Microtubules are dynamic polymers of α - and β -tubulin heterodimers that are crucial for various cellular functions. APM directly binds to plant tubulin, preventing the assembly of these heterodimers into microtubules.[2][5] This action is competitive with other tubulin-binding agents like oryzalin, suggesting they may share or have overlapping binding sites on the tubulin molecule.[6] The inhibition of polymerization disrupts the formation of essential microtubule structures, including the mitotic spindle and cortical microtubule arrays.[3]

Quantitative Data on Biochemical Interactions

The interaction of **Amiprofos-methyl** with plant tubulin and its subsequent effects on cellular processes have been quantified in several studies. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Effects of **Amiprofos-methyl** on Tubulin and Microtubules

Parameter	Organism/System	Value	Reference(s)
Inhibition Constant (K _i)	Tobacco (Nicotiana tabacum) tubulin	5 µM	[6][7]
Effect on Polymerization	Taxol-induced rose microtubule polymerization	Concentration-dependent inhibition	[2]
Effect on Polymerization	Taxol-induced bovine brain microtubules	No effect at concentrations 10x higher than those inhibiting plant tubulin	[2][4]
Microtubule Depolymerization	Preformed, taxol-stabilized tobacco microtubules	Depolymerized by low micromolar concentrations	[6]

Table 2: Physiological and Cellular Effects of **Amiprofos-methyl**

Effect	Organism/System	Concentration	Observation	Reference(s)
Microtubule Depolymerization	Plant cell suspension cultures	1 to 3 μ M	Complete depolymerization of cortical and mitotic microtubule arrays in 1 hour.	[5]
Metaphase Arrest	Plant cells	Not specified	Blocks metaphase in the root's meristem.	[8]
Growth Inhibition	Tobacco cells	Threshold range for microtubule depolymerization	Growth inhibition is caused by microtubule depolymerization.	[6]
Effect on Animal Cells	Mouse 3T3 fibroblasts	Not specified	No apparent effect on microtubules.	[6]

Physiological Effects

Disruption of Cell Division and the Cell Cycle

The most prominent physiological consequence of APM's biochemical activity is the disruption of cell division. By preventing the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, APM causes cells to arrest in metaphase.[8] This leads to an accumulation of cells at this stage of the cell cycle and can induce polyploidy.[9] The effect is reversible; upon removal of APM, cells can often resume the cell cycle.[5][10]

Impact on Cell Morphology and Development

Cortical microtubules play a crucial role in determining cell shape and guiding the deposition of cellulose microfibrils in the cell wall. The depolymerization of these microtubules by APM can

lead to altered cell morphology and developmental abnormalities in plants.[3] This is a key aspect of its herbicidal action, as it disrupts normal growth and development.

Secondary Effects

While the primary effect of **Amiprofos-methyl** is on microtubule dynamics, the disruption of such a fundamental cellular component can lead to secondary effects. However, based on available literature, APM's mechanism is considered a direct poisoning of microtubule dynamics rather than an indirect effect through deregulation of other signaling pathways, such as intracellular calcium levels.[2] There is limited direct evidence to suggest that APM significantly induces oxidative stress or broadly alters secondary metabolism as a primary mode of action. Any such effects are likely downstream consequences of the primary cytoskeletal disruption.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Absorbance-Based)

This protocol is adapted from methods used to study the effect of compounds on microtubule assembly.

Objective: To determine the effect of **Amiprofos-methyl** on the in vitro polymerization of purified plant tubulin.

Principle: Microtubule polymerization scatters light, and the increase in turbidity can be measured spectrophotometrically at 340-350 nm.

Materials:

- Purified plant tubulin
- General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)
- GTP (Guanosine triphosphate) solution (e.g., 10 mM)
- **Amiprofos-methyl** (APM) stock solution in a suitable solvent (e.g., DMSO)

- Temperature-controlled spectrophotometer with a 96-well plate reader
- Pre-warmed 96-well microtiter plates

Procedure:

- Prepare a tubulin solution at the desired concentration (e.g., 2-4 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP (final concentration 1 mM). Keep on ice.
- Prepare serial dilutions of APM in General Tubulin Buffer. Include a vehicle control (solvent only).
- In a pre-warmed (37°C) 96-well plate, add the APM dilutions and the vehicle control.
- To initiate the polymerization reaction, add the cold tubulin solution to each well.
- Immediately place the plate in the temperature-controlled spectrophotometer set at 37°C.
- Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).
- Plot absorbance versus time to generate polymerization curves. Analyze the curves for changes in the lag phase, polymerization rate (V_{max}), and the final plateau, comparing the APM-treated samples to the control.

Whole-Mount Immunolocalization of Microtubules in Plant Cells

This protocol provides a general framework for visualizing the effects of **Amiprofos-methyl** on microtubule arrays in plant tissues, such as *Arabidopsis thaliana* roots.

Objective: To visualize the organization of microtubule arrays in plant cells following treatment with **Amiprofos-methyl**.

Principle: Specific primary antibodies against tubulin are used to label microtubules within fixed and permeabilized plant cells. A fluorescently tagged secondary antibody then binds to the primary antibody, allowing for visualization by fluorescence microscopy.

Materials:

- Plant seedlings (e.g., 5-day-old *Arabidopsis thaliana*)
- **Amiprofos-methyl (APM)**
- Fixation solution (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer [MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.0])
- Cell wall digestion enzyme solution (e.g., 0.2% Driselase, 0.15% Macerozyme in 2 mM MES, pH 5.0)
- Permeabilization buffer (e.g., 3% IGEPAL CA-630, 10% DMSO in PBS)
- Blocking solution (e.g., 3% BSA in PBS)
- Primary antibody (e.g., monoclonal anti- α -tubulin)
- Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
- DAPI or Propidium Iodide for nuclear staining (optional)
- Antifade mounting medium
- Confocal or fluorescence microscope

Procedure:

- **Treatment:** Incubate seedlings in liquid culture medium containing the desired concentration of APM or a vehicle control for the specified duration.
- **Fixation:** Transfer seedlings to the fixation solution and apply a vacuum for a short period to aid infiltration. Incubate for approximately 1 hour at room temperature.
- **Washing:** Wash the seedlings several times with MTSB.
- **Cell Wall Digestion:** Incubate the seedlings in the cell wall digestion enzyme solution at 37°C for 30-60 minutes, or until tissues are sufficiently softened.

- Permeabilization: Wash with PBS and then incubate in permeabilization buffer for 30-60 minutes.
- Blocking: Wash with PBS and incubate in blocking solution for at least 1 hour to reduce non-specific antibody binding.
- Primary Antibody Incubation: Incubate the seedlings in the primary antibody solution (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash extensively with PBS.
- Secondary Antibody Incubation: Incubate in the fluorescently-labeled secondary antibody solution (diluted in blocking buffer) for several hours at room temperature in the dark.
- Washing and Mounting: Wash with PBS, optionally stain with a nuclear counterstain, and mount on a microscope slide with antifade medium.
- Imaging: Observe the microtubule structures using a confocal or fluorescence microscope. Compare the microtubule organization in APM-treated and control samples.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps to analyze the effect of **Amiprofos-methyl** on the cell cycle distribution of plant protoplasts or cell suspensions.

Objective: To quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with **Amiprofos-methyl**.

Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide, PI) is used to stain the nuclei of fixed and permeabilized cells. The fluorescence intensity of individual cells is proportional to their DNA content, which is measured by a flow cytometer. Cells in G1 have a 2N DNA content, cells in G2/M have a 4N DNA content, and cells in S phase have an intermediate DNA content.

Materials:

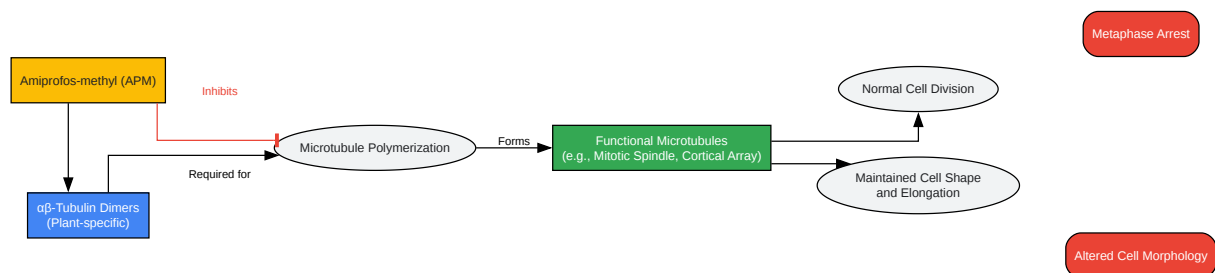
- Plant cell suspension culture or isolated protoplasts

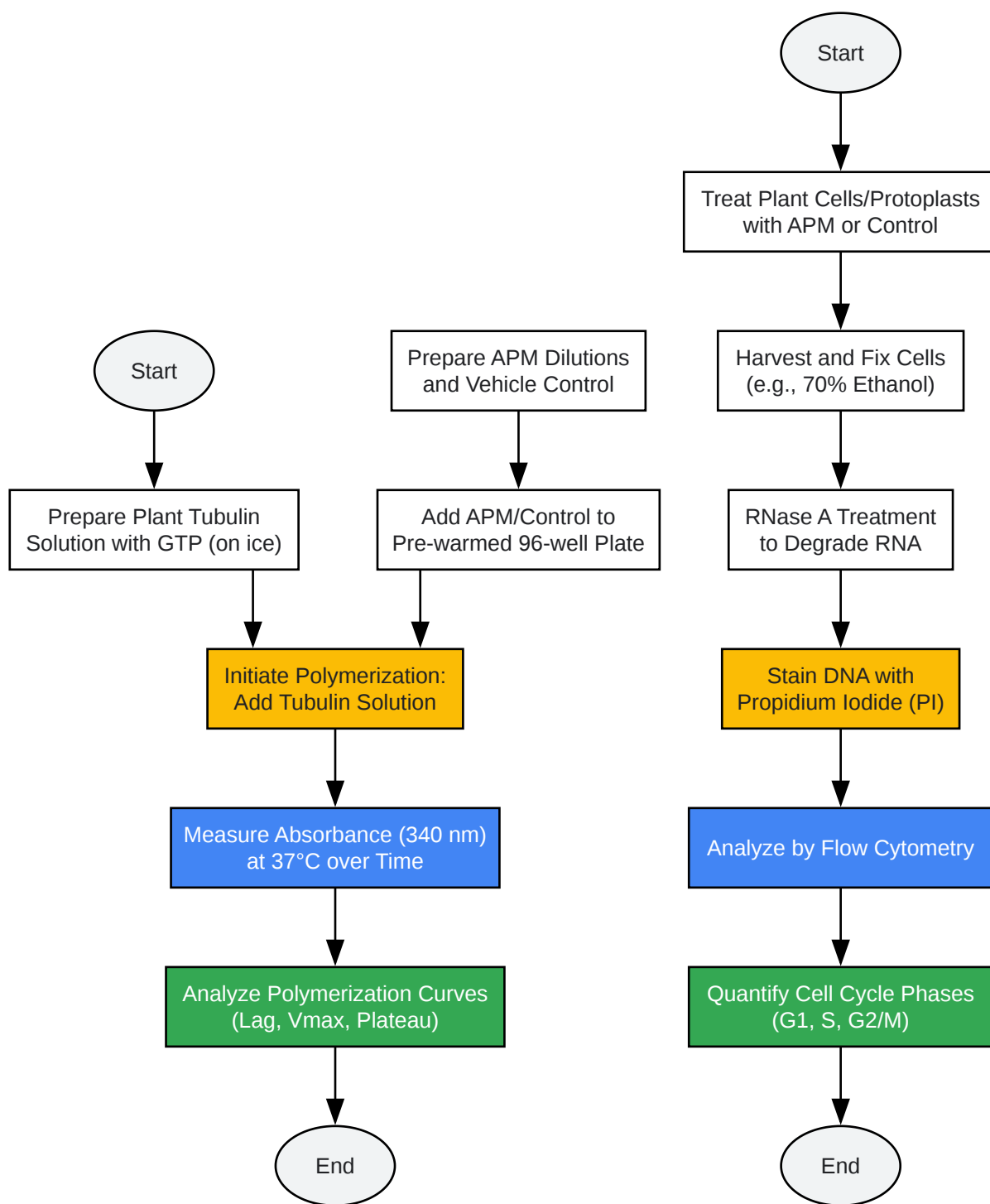
- **Amiprofos-methyl (APM)**
- Fixative (e.g., 70% ethanol)
- RNase A solution
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- **Treatment:** Treat the plant cell culture with various concentrations of APM or a vehicle control for a defined period.
- **Harvesting:** Harvest the cells by centrifugation.
- **Fixation:** Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.
- **Washing:** Centrifuge the fixed cells to remove the ethanol and wash with PBS.
- **RNase Treatment:** Resuspend the cells in PBS containing RNase A and incubate at 37°C for at least 30 minutes to degrade RNA, which can also be stained by PI.
- **Staining:** Add the PI staining solution and incubate in the dark for at least 15 minutes.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Collect fluorescence data from a sufficient number of cells (e.g., 10,000-20,000 events).
- **Data Analysis:** Generate a histogram of DNA content (PI fluorescence). Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of APM-treated samples to the control.

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dokumen.pub [dokumen.pub]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary Metabolites of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- To cite this document: BenchChem. [Amiprofos-methyl: A Technical Guide to its Biochemical and Physiological Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167003#biochemical-and-physiological-effects-of-amiprofos-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com